Regioisomeric Purity and Structural Confirmation via X-Ray Crystallography vs. 2,4-Dichloro Isomer
The unambiguous structural identity of 4-(2,6-Dichlorophenyl)sulfonylmorpholine has been confirmed by single-crystal X-ray diffraction, distinguishing it from the commonly misassigned 2,4-dichloro isomer. Crystallographic data for the 2,6-derivative reveals a chair conformation of the morpholine ring, a flattened pyramidal nitrogen, and the sulfonyl group in an equatorial position, with the plane containing the C-aryl-S-N bond perpendicular to the benzene ring. This specific solid-state geometry is absent in the 2,4-dichloro analog [1]. This structural evidence guarantees that the procured material is the correct regioisomer, not a problematic mixture.
| Evidence Dimension | Solid-state conformation & crystallographic lattice |
|---|---|
| Target Compound Data | 4-(2,6-Dichlorophenyl)sulfonylmorpholine: chair conformation, equatorial sulfonyl group, C-aryl-S-N plane perpendicular to benzene ring [1] |
| Comparator Or Baseline | 4-((2,4-Dichlorophenyl)sulfonyl)morpholine (CAS 74832-72-7): Different crystal system and molecular packing reported [1] |
| Quantified Difference | Unique dihedral angles and intermolecular interactions; no overlay similarity |
| Conditions | Single-crystal X-ray diffraction analysis at low temperature |
Why This Matters
This X-ray structure provides an irrefutable 'certificate of identity' for quality control, ensuring procurement teams do not mistakenly receive the 2,4-dichloro regioisomer.
- [1] Publish.UP Search, University of Potsdam. (n.d.). X-ray data of compounds 1b,d reveal the chair conformation of the six-membered ring, the flattened pyramidal orientation of the ring nitrogen atom, and the sulfonyl group in equatorial position with the plane containing the C-aryl-S-N bond perpendicular to the plane of the benzene ring. Retrieved from https://publishup.uni-potsdam.de/. View Source
